molecular formula C14H13ClN2 B146785 2,9-Dimethyl-1,10-phenanthroline hydrochloride CAS No. 7296-20-0

2,9-Dimethyl-1,10-phenanthroline hydrochloride

Cat. No. B146785
CAS RN: 7296-20-0
M. Wt: 244.72 g/mol
InChI Key: QUGBNSJLQDNNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dimethyl-1,10-phenanthroline hydrochloride is a derivative of the phenanthroline family, which is known for its ability to form complexes with various metal ions. The compound is characterized by the presence of two methyl groups at the 2 and 9 positions of the phenanthroline molecule, which can influence its binding properties and overall molecular geometry .

Synthesis Analysis

The synthesis of 2,9-dimethyl-1,10-phenanthroline can be achieved through a Skraup-type reaction involving o-phenylenediamine, crotonaldehyde, and a dehydrating agent such as arsenic(V) oxide or sodium m-nitrobenzenesulphonate . Additionally, a nucleophilic methylation of 2-methyl-1,10-phenanthroline with [14C]methyllithium followed by oxidation has been used to prepare 2,9-[14C]dimethyl-1,10-phenanthroline .

Molecular Structure Analysis

The molecular structure of 2,9-dimethyl-1,10-phenanthroline derivatives can exhibit deviations from planarity due to steric hindrance caused by the methyl groups. For instance, in the case of 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline, the molecule is distorted from planarity with the chlorines displaced from the mean molecular plane . The presence of substituents can also influence the packing and intermolecular interactions in the crystal lattice .

Chemical Reactions Analysis

2,9-Dimethyl-1,10-phenanthroline can participate in various chemical reactions, forming charge-transfer complexes with electron acceptors such as chloranil, picric acid, and chloranilic acid . It can also undergo displacement reactions to form sulfur-bridged bis-1,10-phenanthroline macrocycles and amino-substituted bis-1,10-phenanthroline derivatives . The compound's reactivity is further demonstrated in its ability to form adducts with nickel(II) dithiophosphates, exhibiting a pentacoordinated geometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,9-dimethyl-1,10-phenanthroline complexes can be studied through various spectroscopic methods. For example, the crystal structure of a nickel(II) complex with 2,9-dimethyl-1,10-phenanthroline revealed a pentacoordinated geometry with distorted trigonal bipyramidal coordination . The compound's coordination chemistry is also evident in the formation of a non-symmetric ligand complex with copper, showing distinct geometrical preferences for different oxidation states of copper . Additionally, the stereochemistry of rigid chelate-metal complexes, such as those formed with nickel(II), can be elucidated through X-ray crystallography, revealing details about the coordination environment and intermolecular interactions .

Scientific Research Applications

Catalysis and Coordination Chemistry

2,9-Dimethyl-1,10-phenanthroline hydrochloride plays a significant role in catalysis and coordination chemistry. Studies have highlighted its use in synthesizing metal oxidation catalysts. For instance, 2,9-bis(trichloromethyl)-1,10-phenanthroline, derived from 2,9-dimethyl-1,10-phenanthroline, is utilized for synthesizing oxidatively resistant derivatives capable of coordination to metal oxidation catalysts (Beer, Jiménez, & Drago, 1993). Additionally, complexes of Cu(II) with 2,9-dimethyl-1,10-phenanthroline demonstrate electrocatalytic activities for the reduction of O2 and H2O2 (Zhang & Anson, 1993).

Crystallography and Molecular Structure

In crystallography, 2,9-dimethyl-1,10-phenanthroline has been studied for its molecular structure. Investigations have revealed its twisted chair conformation and the way adjacent molecules pack together, forming supramolecular chains (Feng Jin-hu, 2014). Furthermore, the molecule's hydrated form has been described, highlighting differences in packing and hydrogen atom positioning (Baggio, Baggio, & Mombrú, 1998).

Chemical Synthesis

2,9-Dimethyl-1,10-phenanthroline is also important in chemical synthesis processes. It has been used in the synthesis of various derivatives, employing methods such as Skraup reaction (O'Reilly & Plowman, 1960). Another study involved synthesizing a 2,9-[14C]Dimethyl-1,10-phenanthroline derivative for radiochemical purposes (Smit et al., 1981).

Sensor Development

Research has been conducted on using 2,9-Dimethyl-1,10-phenanthroline for developing sensors. Crystals of copper compounds containing 2,9-dimethyl-1,10-phenanthroline have been shown to act as oxygen sensors if they contain void space (Smith & Mann, 2009).

Photophysical Properties

The photophysical properties of 2,9-dimethyl-1,10-phenanthroline have been a subject of interest, particularly in solvent-induced luminescence quenching studies. These studies have provided insights into the electronic and geometric structure of the molecule in various states (Penfold et al., 2013).

Safety And Hazards

2,9-Dimethyl-1,10-phenanthroline causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

2,9-Dimethyl-1,10-phenanthroline is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones . It has potential applications in medicine and chemical research .

properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGBNSJLQDNNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7296-20-0, 484-11-7 (Parent)
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041066084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00884367
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethyl-1,10-phenanthroline hydrochloride

CAS RN

41066-08-4, 7296-20-0
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41066-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041066084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-dimethyl-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,9-dimethyl-1,10-phenanthroline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,9-Dimethyl-1,10-phenanthroline hydrochloride
Reactant of Route 2
Reactant of Route 2
2,9-Dimethyl-1,10-phenanthroline hydrochloride
Reactant of Route 3
Reactant of Route 3
2,9-Dimethyl-1,10-phenanthroline hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,9-Dimethyl-1,10-phenanthroline hydrochloride
Reactant of Route 5
2,9-Dimethyl-1,10-phenanthroline hydrochloride
Reactant of Route 6
Reactant of Route 6
2,9-Dimethyl-1,10-phenanthroline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.